Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, is a compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as pharmacophores in drug design. The unique structure of this compound allows it to interact with various molecular targets, making it a valuable molecule in scientific research.
Preparation Methods
The synthesis of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation, which are crucial for its therapeutic potential .
Comparison with Similar Compounds
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- can be compared with other oxazolo[5,4-d]pyrimidine derivatives, such as:
- 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines
- 2-aryl-5-alkyloxazolo[5,4-d]pyrimidin-7-one These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- lies in its specific interactions with molecular targets and its potential applications in various fields .
Biological Activity
Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid that has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders and cancer. The compound N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-sarcosine represents a modified form of sarcosine that may exhibit distinct biological activities due to its structural modifications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic implications.
Sarcosine acts primarily as a glycine transporter type 1 (GlyT1) inhibitor and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor's glycine binding site. By inhibiting GlyT1, sarcosine increases glycine levels in the synaptic cleft, thereby enhancing NMDA receptor activity. This modulation is critical for various neurological processes and has implications for treating conditions such as schizophrenia and depression.
Key Mechanisms:
- GlyT1 Inhibition : Increases synaptic glycine concentrations.
- NMDA Receptor Modulation : Enhances receptor function through glycine binding site activation.
- Anticonvulsant Properties : Exhibits weak anticonvulsant effects by raising seizure thresholds in animal models .
1. Neuropsychiatric Disorders
Sarcosine has been studied extensively for its role in treating schizophrenia. A double-blind, placebo-controlled trial involving 38 patients demonstrated significant improvements in positive and negative symptoms when sarcosine was added to standard antipsychotic treatment regimens . The results suggest that sarcosine may enhance NMDA receptor function, counteracting the hypofunction associated with schizophrenia.
2. Anticonvulsant Effects
In animal studies, sarcosine did not significantly lower seizure thresholds but did show weak anticonvulsant properties by increasing the threshold for electroconvulsions at higher doses (400 and 800 mg/kg) . This suggests potential utility in epilepsy management without increasing seizure risk.
3. Cancer Biomarker Potential
Recent studies have indicated that sarcosine levels may serve as biomarkers for prostate cancer progression. Elevated sarcosine concentrations have been observed in prostate cancer tissues compared to benign tissues . This association underscores the need for further research into sarcosine's role in cancer biology.
Case Study 1: Schizophrenia Treatment
In a clinical trial involving patients with schizophrenia, those receiving 2 g/day of sarcosine alongside their antipsychotic medications showed marked improvements across various psychiatric symptom scales. The study highlighted sarcosine's safety profile and its potential as an adjunct therapy .
Case Study 2: Prostate Cancer Analysis
A review of prostate cancer patients revealed that elevated sarcosine levels correlated with disease severity. Analytical techniques such as chromatography were utilized to quantify sarcosine levels in tissue samples, indicating its potential as a diagnostic tool .
Data Tables
Biological Activity | Effect | Mechanism |
---|---|---|
NMDA Receptor Activation | Enhanced cognitive function | GlyT1 inhibition leading to increased glycine |
Anticonvulsant Activity | Increased seizure threshold | Modulation of NMDA receptor activity |
Cancer Biomarker | Elevated levels in prostate cancer | Altered metabolism in tumor tissues |
Properties
CAS No. |
102248-98-6 |
---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C10H12N4O3/c1-5-11-9(14(3)4-7(15)16)8-10(12-5)17-6(2)13-8/h4H2,1-3H3,(H,15,16) |
InChI Key |
PTIJJLMAROUVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.